1-(2-Chloropyridin-3-yl)ethanol
Overview
Description
1-(2-Chloropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8ClNO. It is a colorless liquid with a characteristic chlorine odor. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloropyridin-3-yl)ethanol can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with acetaldehyde in the presence of a catalyst. The reaction typically occurs under reflux conditions with ethanol as the solvent . Another method involves the reduction of 2-chloropyridine-3-carboxaldehyde using sodium borohydride in methanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of tert-butanol and sodium tert-butoxide as reagents, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloropyridine-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 1-(2-chloropyridin-3-yl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Chloropyridine-3-carboxylic acid.
Reduction: 1-(2-Chloropyridin-3-yl)ethane.
Substitution: Products depend on the nucleophile used, such as 1-(2-chloropyridin-3-yl)amine.
Scientific Research Applications
1-(2-Chloropyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-3-yl)ethanol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The compound may also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound has similar structural features but is used primarily in optoelectronic applications.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds exhibit a wide range of pharmacological activities, including anti-fibrotic properties.
Uniqueness
1-(2-Chloropyridin-3-yl)ethanol is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields, from organic synthesis to pharmaceutical research .
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMGQROBOUHKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563054 | |
Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131674-39-0 | |
Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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